molecular formula C5H2Br3N B189628 2,4,5-Tribromopyridine CAS No. 856857-52-8

2,4,5-Tribromopyridine

Cat. No.: B189628
CAS No.: 856857-52-8
M. Wt: 315.79 g/mol
InChI Key: VSSNQKOQGRPXTB-UHFFFAOYSA-N
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Description

2,4,5-Tribromopyridine is a halogenated pyridine derivative with the molecular formula C5H2Br3N It is characterized by the presence of three bromine atoms attached to the 2nd, 4th, and 5th positions of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4,5-Tribromopyridine can be synthesized through various methods, including direct bromination of pyridine derivatives. One common method involves the bromination of 2,4,5-trichloropyridine using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired positions.

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 2,4,5-Tribromopyridine undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms in this compound can be replaced by nucleophiles such as amines, thiols, and alkoxides. This reaction is facilitated by the electron-withdrawing nature of the bromine atoms, which makes the pyridine ring more susceptible to nucleophilic attack.

    Cross-Coupling Reactions: this compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds with various organic substrates.

    Reduction: The bromine atoms can be selectively reduced to form partially or fully dehalogenated pyridine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide, potassium thiolate, and sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide at elevated temperatures.

    Cross-Coupling Reactions: Palladium catalysts, along with ligands such as triphenylphosphine, are used. The reactions are often conducted in the presence of bases like potassium carbonate or cesium carbonate in solvents such as tetrahydrofuran or toluene.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under mild conditions to achieve selective reduction.

Major Products Formed:

    Nucleophilic Substitution: Substituted pyridine derivatives with functional groups such as amino, thiol, or alkoxy groups.

    Cross-Coupling Reactions: Biaryl or alkyl-aryl pyridine derivatives.

    Reduction: Partially or fully dehalogenated pyridine compounds.

Scientific Research Applications

2,4,5-Tribromopyridine has diverse applications in scientific research, including:

    Chemistry: It serves as a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials science.

    Biology: The compound is used in the development of bioactive molecules and as a precursor in the synthesis of biologically active pyridine derivatives.

    Medicine: this compound derivatives have shown potential as therapeutic agents, particularly in the development of antimicrobial, antiviral, and anticancer drugs.

    Industry: It is utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2,4,5-tribromopyridine and its derivatives often involves interactions with specific molecular targets, such as enzymes, receptors, and nucleic acids. The bromine atoms enhance the compound’s ability to form halogen bonds and other non-covalent interactions, which can modulate the activity of biological targets. For example, in medicinal chemistry, this compound derivatives may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function.

Comparison with Similar Compounds

    2,3,5-Tribromopyridine: Another tribrominated pyridine derivative with bromine atoms at the 2nd, 3rd, and 5th positions.

    3,4,5-Tribromopyridine: A tribrominated pyridine with bromine atoms at the 3rd, 4th, and 5th positions.

Comparison:

    2,4,5-Tribromopyridine vs. 2,3,5-Tribromopyridine: The position of the bromine atoms affects the compound’s reactivity and the types of reactions it can undergo. This compound is more commonly used in cross-coupling reactions due to the specific arrangement of bromine atoms.

    This compound vs. 3,4,5-Tribromopyridine: The difference in bromine atom positions leads to variations in electronic properties and reactivity. This compound is often preferred for nucleophilic substitution reactions due to the electron-withdrawing effects of the bromine atoms at the 2nd and 4th positions.

Properties

IUPAC Name

2,4,5-tribromopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br3N/c6-3-1-5(8)9-2-4(3)7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSSNQKOQGRPXTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50355739
Record name 2,4,5-tribromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856857-52-8
Record name 2,4,5-tribromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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